N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a sulfonamide group at position 6, a methyl group at position 1, and a 4-hydroxyphenyl moiety at the sulfonamide nitrogen. This compound belongs to a class of dihydrobenzo[cd]indole-6-sulfonamide derivatives, which have shown promise as inhibitors of tumor necrosis factor-alpha (TNF-α) and other therapeutic targets .
The benzo[cd]indole scaffold is synthesized through aminolysis of naphthalic anhydride, followed by sulfonation with chlorosulfonic acid to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (intermediate 3, 38% yield). Subsequent coupling with substituted anilines in dimethylformamide (DMAP/Et3N catalysis) generates diverse sulfonamide derivatives .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-20-15-9-10-16(13-3-2-4-14(17(13)15)18(20)22)25(23,24)19-11-5-7-12(21)8-6-11/h2-10,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHWJNSRBTXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization Insights:
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Solvent Selection : DMF enhances solubility of both reactants, while Et₃N neutralizes HCl generated during coupling.
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Catalysis : DMAP accelerates the reaction by activating the sulfonyl chloride.
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Functional Group Tolerance : The free hydroxyl group on 4-aminophenol remains intact under these mild conditions, eliminating the need for protection/deprotection steps.
Analytical Characterization
¹H NMR (DMSO- d₆, 400 MHz) :
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δ 10.21 (s, 1H, -SO₂NH-),
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δ 8.15–7.98 (m, 3H, aromatic H),
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δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H),
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δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H),
IR (KBr) :
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core synthesis | N-Methylhydroxylamine, Pyridine | 74 |
| Sulfonation | ClSO₃H, 0°C → RT | 38 |
| Sulfonamide coupling | 4-Aminophenol, DMAP, Et₃N | 62 |
Challenges and Mitigation Strategies
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Low Sulfonation Yield : The electron-deficient nature of the benzo[cd]indole core necessitates precise temperature control (0°C → RT) to minimize side reactions.
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Coupling Efficiency : Steric hindrance from the 1-methyl group slightly reduces coupling yields compared to unsubstituted analogs (62% vs. 68%).
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Purification : Silica gel chromatography effectively separates the polar sulfonamide product from unreacted starting materials.
Scalability and Industrial Relevance
The protocol is scalable to gram quantities with consistent yields (>60% in the final step). Industrial adaptation would require optimizing the chlorosulfonic acid step for safety and cost-effectiveness. Continuous flow chemistry could enhance the sulfonation efficiency while reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives
Key Findings
- TNF-α Inhibition: S10 (phenyl substituent) exhibits 2.2-fold stronger TNF-α inhibition (IC50 = 14 μM) than the parent compound EJMC-1, attributed to hydrophobic interactions with Tyr59 in the TNF-α dimer . Hydrophobic vs. Polar Groups: Naphthalene or indole substituents (e.g., 4e) enhance binding affinity, while polar groups like 4-hydroxyphenyl may improve solubility without compromising activity .
Antimicrobial Activity :
Epigenetic Targets :
- Ethyl-substituted analogs (e.g., 1-ethyl-N-(4-methylphenyl)) inhibit BRD4 bromodomains, demonstrating structural adaptability for diverse targets .
Biological Activity
Overview
N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : N-(4-hydroxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Structural Formula
The structural formula is represented as follows:
This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with various molecular targets, including:
- Tumor Necrosis Factor-alpha (TNF-α) : The compound acts as a TNF-α inhibitor, which is crucial for inflammatory responses and has implications in cancer progression.
- Enzyme Inhibition : It binds to active sites of specific enzymes, blocking their function and thereby influencing cellular signaling pathways.
Biological Activity Data
Research has highlighted several key biological activities associated with this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| TNF-α Inhibition | 14 μM | |
| Enhanced Binding Affinity | 3 μM (for analogs) | |
| Antimicrobial Properties | Not specified | |
| Anticancer Potential | Modest activity |
Case Studies and Research Findings
- TNF-α Inhibition Study :
- Antiviral Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
When compared to other indole derivatives, this compound demonstrates unique properties that may make it more suitable for specific therapeutic applications:
| Compound | Activity |
|---|---|
| Indole-3-acetic acid | Plant hormone |
| Indomethacin | Anti-inflammatory |
| N-(4-hydroxyphenyl)-1-methyl... | TNF-α inhibitor |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
Synthesis optimization requires multi-step protocols involving sulfonamide coupling, cyclization, and functional group protection. Key steps include:
- Sulfonamide Formation : Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 4-aminophenol under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
- Methylation : Selective N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (theoretical [M+H]⁺ = 397.08) .
Q. How can researchers characterize the physicochemical properties of this compound for biological assays?
Critical properties include:
- Solubility : Determine in DMSO (typically >10 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .
- LogP : Measure via reverse-phase HPLC (C18 column, methanol/water) to estimate hydrophobicity (predicted LogP ~2.5) .
- Stability : Assess under physiological conditions (37°C, 24 hrs) with LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound?
- Virtual Screening : Use AutoDock Vina to dock the compound into protein databases (e.g., PDB) focusing on sulfonamide-binding pockets (e.g., RORγ, TNF-α) .
- SPR Assays : Screen against immobilized targets (e.g., BET bromodomains) to measure binding kinetics (KD < 1 µM indicates high affinity) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization in lysates treated with the compound .
Q. How can structure-activity relationship (SAR) studies improve potency against RORγ or TNF-α?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzo[cd]indole 8-position to enhance RORγ inverse agonism (IC₅₀ improvement from 10 µM to 200 nM) .
- Sulfonamide Substitutions : Replace the 4-hydroxyphenyl group with hydrophobic moieties (e.g., naphthyl) to boost TNF-α inhibition (e.g., IC₅₀ reduction by 50%) .
- In Silico Optimization : Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for novel analogs .
Q. What experimental approaches resolve contradictions in reported inhibitory effects (e.g., RORγ vs. BET proteins)?
- Selectivity Profiling : Use kinase/BRD4 inhibitor panels (e.g., Eurofins) to rule off-target effects .
- Crystallography : Solve co-crystal structures (e.g., PDB: 6FF) to validate binding modes and identify key interactions (e.g., hydrogen bonds with Tyr502 in RORγ) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of RORγ or BET genes to confirm on-target activity in cellular models .
Q. How can researchers address low bioavailability in preclinical models?
- Prodrug Design : Synthesize phosphate esters (e.g., di-tert-butyl-4-sulfonamido butyl phosphate) to enhance aqueous solubility and in vivo release .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life (test via IV pharmacokinetics in rodents) .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .
Q. What computational tools are recommended for studying binding modes with epigenetic targets?
- Molecular Dynamics (MD) : Simulate binding to BET bromodomains (e.g., BRD4) using AMBER to assess conformational stability (RMSD < 2 Å over 100 ns) .
- MM-PBSA Calculations : Estimate binding free energies (ΔG ~ -10 kcal/mol) to prioritize analogs .
- Pharmacophore Modeling : Align with known inhibitors (e.g., JQ1) to identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .
Q. How should researchers validate crystallographic data for this compound?
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to achieve high resolution (<1.5 Å) and minimize radiation damage .
- Refinement : Apply SHELXL with TLS parameters to model anisotropic displacement and reduce R-factor (<0.18) .
- Validation Tools : Utilize MolProbity to check Ramachandran outliers (<1%) and clash scores (<10) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
